TRPA1 Inhibitory Potency: Direct Head-to-Head Comparison Against the Nearest BindingDB Analog BDBM50263526 (CHEMBL4062110)
In the same HEK293-based cinnamaldehyde-induced Ca²⁺-influx assay with 20‑min compound preincubation, CAS 1396890-00-8 (BDBM50263527, CHEMBL4087767) inhibits human TRPA1 with an IC₅₀ of 64 nM [1]. Its closest available comparator in BindingDB, BDBM50263526 (CHEMBL4062110), exhibits an IC₅₀ of 179 nM under identical conditions [2]. This represents a 2.8‑fold potency advantage for the target compound.
| Evidence Dimension | TRPA1 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 64 nM |
| Comparator Or Baseline | BDBM50263526 (CHEMBL4062110): IC₅₀ = 179 nM |
| Quantified Difference | 2.8-fold more potent (64 vs. 179 nM) |
| Conditions | Human TRPA1 expressed in HEK293 cells; cinnamaldehyde-induced Ca²⁺ influx; FLIPR-based readout; 20 min preincubation. |
Why This Matters
A 2.8‑fold improvement in IC₅₀ in a matched assay directly translates to a lower required concentration for equivalent target engagement in screening cascades, reducing the risk of off-target effects at higher doses and improving the signal-to-noise ratio in cell-based TRPA1 pathway assays.
- [1] BindingDB. BDBM50263527 (CHEMBL4087767). IC₅₀ = 64 nM. Human TRPA1, HEK293, cinnamaldehyde Ca²⁺ influx assay. View Source
- [2] BindingDB. BDBM50263526 (CHEMBL4062110). IC₅₀ = 179 nM. Human TRPA1, HEK293, cinnamaldehyde Ca²⁺ influx assay. View Source
